molecular formula C16H13ClN2O2 B3984980 2-(4-chloro-2-cyanophenoxy)-N-(4-methylphenyl)acetamide

2-(4-chloro-2-cyanophenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B3984980
M. Wt: 300.74 g/mol
InChI Key: WZQYLCOYQLNIEJ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-cyanophenoxy)-N-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-cyanophenoxy group and a methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-cyanophenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Preparation of 4-chloro-2-cyanophenol: This intermediate can be synthesized by the chlorination of 2-cyanophenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of 2-(4-chloro-2-cyanophenoxy)acetic acid: The 4-chloro-2-cyanophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid derivative.

    Amidation: The final step involves the reaction of 2-(4-chloro-2-cyanophenoxy)acetic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-cyanophenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Quinone derivatives and other oxidized products.

Scientific Research Applications

2-(4-chloro-2-cyanophenoxy)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-cyanophenoxy)-N-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-cyanophenoxy)acetic acid: Shares the phenoxyacetic acid backbone but lacks the amide group.

    N-(4-methylphenyl)acetamide: Contains the acetamide group but lacks the phenoxy and chloro-cyano substituents.

Uniqueness

2-(4-chloro-2-cyanophenoxy)-N-(4-methylphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro-cyano and methylphenyl groups makes it distinct from other similar compounds, providing a unique profile for its applications in various fields.

Properties

IUPAC Name

2-(4-chloro-2-cyanophenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-11-2-5-14(6-3-11)19-16(20)10-21-15-7-4-13(17)8-12(15)9-18/h2-8H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQYLCOYQLNIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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